3-Bromo-2,6-dihydroxybenzoic acid
Description
Nomenclature and Structural Characteristics of 3-Bromo-2,6-dihydroxybenzoic Acid
This compound is systematically named according to IUPAC nomenclature. nih.gov Its chemical structure consists of a benzene (B151609) ring substituted with a carboxyl group (-COOH), two hydroxyl (-OH) groups, and a bromine (-Br) atom.
Key Structural Features:
Aromatic Ring: The core of the molecule is a stable benzene ring.
Carboxyl Group: The -COOH group defines it as a benzoic acid derivative and is responsible for its acidic properties.
Hydroxyl Groups: The two -OH groups at positions 2 and 6 significantly influence the compound's reactivity and solubility. They can participate in hydrogen bonding.
Bromine Atom: The bromine atom at position 3 introduces a halogen element, which can alter the electronic properties of the ring and serve as a site for further chemical modification.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₇H₅BrO₄ scbt.com |
| Molecular Weight | 233.02 g/mol nih.govscbt.comsigmaaldrich.com |
| CAS Number | 26792-49-4 theclinivex.comnih.govscbt.comclearsynth.comapolloscientific.co.uk |
| Appearance | Solid sigmaaldrich.com |
| InChI Key | GPCLJSXGFAOJQE-UHFFFAOYSA-N sigmaaldrich.com |
Historical Context and Significance of Halogenated Benzoic Acid Derivatives in Chemical Sciences
Benzoic acid itself was discovered in the 16th century, with its structure being determined in 1832. newworldencyclopedia.org The introduction of halogens to the benzoic acid structure, creating halogenated benzoic acid derivatives, has been a significant area of research. These derivatives are important precursors and intermediates in the synthesis of a wide array of organic compounds. researchgate.netwikipedia.org
Halogenated benzoic acids have found applications in various fields:
Pharmaceuticals: They are used in the synthesis of drugs. For instance, halogenated benzoic acid derivatives are intermediates in the production of quinolone-based chemotherapeutics, which have excellent antimicrobial activity. researchgate.netgoogle.com
Agrochemicals: They serve as precursors for herbicides and pesticides. researchgate.net
Food Preservatives: Benzoic acid and its salts are widely used to inhibit the growth of mold, yeast, and some bacteria in food products. wikipedia.orgnih.govmarketresearchfuture.com
Materials Science: They are utilized in the creation of dyes and pigments. myskinrecipes.com
The specific placement and type of halogen on the benzoic acid ring can dramatically influence the compound's chemical reactivity, acidity, and biological activity. The study of these derivatives has contributed to a deeper understanding of structure-activity relationships in organic chemistry.
Overview of Research Trajectories for this compound
Research on this compound has primarily focused on its synthesis, chemical reactivity, and potential applications.
Synthesis: The compound is available commercially and can be synthesized in the laboratory. One common method involves the bromination of 2,6-dihydroxybenzoic acid.
Chemical Reactivity: The presence of multiple functional groups makes this compound a versatile molecule for chemical transformations. Key reactions include:
Substitution Reactions: The bromine atom can be replaced by other functional groups.
Oxidation and Reduction: The hydroxyl groups can be oxidized, and the bromine can be removed through reduction.
Research Applications:
Antioxidant Properties: Studies have indicated its potential to scavenge free radicals, suggesting a possible role in mitigating oxidative stress.
Antimicrobial Activity: Preliminary research suggests it may inhibit the growth of certain bacteria and fungi, making it a candidate for the development of new antimicrobial agents.
Bioremediation: Its antibacterial properties are being explored for potential use in breaking down pollutants and controlling microbial contamination in soil and water.
Current Research Gaps and Future Directions for this compound Studies
While initial studies on this compound are promising, several research gaps remain.
Current Research Gaps:
Limited Mechanistic Studies: Although potential biological activities have been identified, the precise mechanisms of action at the molecular level are not yet fully understood.
In-depth Biological Evaluation: Comprehensive studies on its efficacy and potential applications in more complex biological systems are lacking.
Toxicity and Environmental Impact: More research is needed to fully assess the toxicological profile and the environmental fate of this compound.
Future Research Directions:
Elucidation of Mechanisms: Future studies should focus on identifying the specific cellular and molecular targets of this compound to understand its antioxidant and antimicrobial effects.
Analogue Synthesis and Structure-Activity Relationship Studies: Synthesizing and testing related compounds could help in optimizing its biological activity and understanding the role of each functional group.
Exploration of Novel Applications: Further investigation into its potential in materials science, such as in the development of new polymers or functional materials, could open up new avenues of research.
Green Synthesis and Biotransformation: Developing more environmentally friendly methods for its synthesis and exploring its potential for biotransformation by microorganisms could be valuable research areas. ijisrt.comtandfonline.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromo-2,6-dihydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrO4/c8-3-1-2-4(9)5(6(3)10)7(11)12/h1-2,9-10H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPCLJSXGFAOJQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1O)C(=O)O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20393784 | |
| Record name | 3-bromo-2,6-dihydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20393784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26792-49-4 | |
| Record name | 3-bromo-2,6-dihydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20393784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Chemistry of 3 Bromo 2,6 Dihydroxybenzoic Acid
Synthetic Routes to 3-Bromo-2,6-dihydroxybenzoic Acid
The synthesis of this compound, a halogenated derivative of salicylic (B10762653) acid, involves several strategic approaches. These methods are designed to introduce a bromine atom at a specific position on the 2,6-dihydroxybenzoic acid scaffold.
Bromination of 2,6-Dihydroxybenzoic Acid using N-Bromosuccinimide (NBS) or Bromine under Acidic Conditions
A primary and direct method for synthesizing this compound is through the electrophilic bromination of 2,6-dihydroxybenzoic acid. This reaction is typically carried out using reagents such as N-bromosuccinimide (NBS) or molecular bromine (Br₂) under acidic conditions. missouri.edu The hydroxyl groups on the aromatic ring are strong activating groups, directing the electrophilic substitution to the ortho and para positions. In the case of 2,6-dihydroxybenzoic acid, the position C3 is activated for bromination.
NBS is often favored as a brominating agent due to its solid nature, making it easier to handle than liquid bromine. wikipedia.org It serves as a source of electrophilic bromine, particularly when used with a protic or Lewis acid catalyst. missouri.edu The reaction conditions, such as solvent and temperature, can be optimized to improve the yield and selectivity of the desired 3-bromo product. For electron-rich aromatic compounds like phenols, using dimethylformamide (DMF) as a solvent can lead to high para-selectivity. missouri.edu
Enzyme-Mediated Synthetic Approaches
While direct enzymatic synthesis of this compound is not extensively documented, enzymatic reactions are employed in the synthesis of its precursor, 2,6-dihydroxybenzoic acid (2,6-DHBA). researchgate.netmdpi.com One notable method is the decarboxylase-catalyzed carboxylation of resorcinol (B1680541) using carbon dioxide. researchgate.net This biocatalytic approach offers a greener alternative to traditional chemical synthesis. mdpi.com Researchers have demonstrated that using an adsorption-based in situ product removal system can significantly improve the reaction yield, achieving over 80%. mdpi.com This enzymatic synthesis of the precursor highlights the potential for developing future biocatalytic methods for its subsequent bromination.
Protective Group Strategies for Regioselective Bromination
To achieve high regioselectivity in the bromination of dihydroxybenzoic acids, protective group strategies are often employed. nih.gov These strategies involve temporarily blocking one or more reactive sites on the molecule to direct the bromination to the desired position.
A common strategy involves the protection of the hydroxyl groups as methoxy (B1213986) ethers. google.com The 2,6-dihydroxybenzoic acid is first converted to 2,6-dimethoxybenzoic acid. This transformation reduces the activating effect of the hydroxyl groups and can influence the regioselectivity of the subsequent bromination step.
The bromination of 2,6-dimethoxybenzoic acid can then be carried out using bromine in a suitable solvent like dioxane or a mixture of chloroform (B151607) and dioxane. google.comgoogle.com Following the bromination to yield 3-bromo-2,6-dimethoxybenzoic acid, the methoxy groups are cleaved to regenerate the hydroxyl groups, yielding the final product, this compound. organic-chemistry.org This deprotection step is typically achieved using strong acids like boron tribromide (BBr₃). However, the use of such reagents can increase production costs and generate hazardous waste.
Chemical Reactivity and Derivatization of this compound
The chemical reactivity of this compound is characterized by the interplay of its three functional groups: the carboxylic acid, the two hydroxyl groups, and the bromine atom. myskinrecipes.com This combination makes it a versatile intermediate in organic synthesis. myskinrecipes.comtheclinivex.com
The bromine atom can undergo nucleophilic substitution reactions, where it is replaced by other functional groups like amines or thiols. The hydroxyl groups can be oxidized to form quinones or can be further derivatized. The carboxylic acid group can participate in esterification or amidation reactions.
This compound serves as a key building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). myskinrecipes.com Its ability to participate in coupling reactions and various functional group transformations makes it a valuable tool for medicinal chemists and material scientists. myskinrecipes.com For instance, derivatives such as 3-bromo-2,6-dimethoxybenzoic acid are used in crystal engineering.
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₅BrO₄ | nih.gov |
| Molecular Weight | 233.02 g/mol | nih.gov |
| IUPAC Name | This compound | nih.gov |
| CAS Number | 26792-49-4 | nih.gov |
| SMILES | C1=CC(=C(C(=C1O)C(=O)O)O)Br | nih.gov |
Substitution Reactions Involving the Bromine Atom
The bromine atom attached to the aromatic ring of this compound is a key site for substitution reactions.
Nucleophilic Substitution with Amines and Thiols
The bromine atom on the benzene (B151609) ring can be replaced by various nucleophiles. In nucleophilic aromatic substitution reactions, electron-withdrawing groups on the ring can facilitate the displacement of a halide. While the hydroxyl and carboxyl groups have complex electronic effects, under appropriate reaction conditions, the bromine atom can be substituted by nitrogen-based nucleophiles, such as amines, and sulfur-based nucleophiles, like thiols. These reactions would lead to the formation of aminodihydroxybenzoic acids or thiodihydroxybenzoic acids, respectively, effectively functionalizing the aromatic core.
Oxidation Reactions of Hydroxyl Groups to Quinones or Carboxylic Acids
The two hydroxyl groups at positions 2 and 6 are susceptible to oxidation. Depending on the oxidizing agent and reaction conditions, these phenolic hydroxyls can be oxidized to form quinone structures. Quinones are a class of compounds characterized by a fully conjugated cyclic dione (B5365651) structure and are known for their electrochemical properties. The oxidation transforms the aromatic benzene ring into a non-aromatic cyclohexadienedione ring, significantly altering the molecule's electronic properties and reactivity. The specific quinone formed would depend on the regioselectivity of the oxidation process.
Reduction Reactions: Dehalogenation and Hydroxyl Group Modification
The molecule can undergo reduction at two primary sites: the carbon-bromine bond and the hydroxyl groups.
Dehalogenation: A common reduction reaction is the removal of the bromine atom, a process known as dehalogenation. This would convert this compound into 2,6-dihydroxybenzoic acid, removing the halogen substituent and yielding the parent dihydroxybenzoic acid isomer.
Hydroxyl Group Modification: The hydroxyl groups can also be modified through reductive processes, although this is less common than oxidation.
A summary of the primary reaction types is presented below.
| Reaction Type | Functional Group Involved | Description of Transformation | Potential Product Class |
| Nucleophilic Substitution | Bromine Atom | Replacement of the bromine atom by a nucleophile. | Amino or Thio-dihydroxybenzoic acids |
| Oxidation | Hydroxyl Groups | Conversion of hydroxyl groups to carbonyls. | Quinones |
| Reduction (Dehalogenation) | Bromine Atom | Removal of the bromine atom from the aromatic ring. | 2,6-Dihydroxybenzoic acid |
Applications in Derivatization for Enhanced Analytical Detection
Derivatization of this compound is employed to enhance its detection in analytical techniques, particularly mass spectrometry.
Non-reductive Amination Strategies
Non-reductive amination refers to the formation of a carbon-nitrogen bond without a separate reduction step. For this compound, this can be achieved via the nucleophilic substitution of the bromine atom with an amine, as discussed in section 2.2.1.1. This direct displacement reaction contrasts with reductive amination, which typically involves the reaction of a carbonyl compound with an amine to form an imine, followed by reduction. masterorganicchemistry.com The direct substitution pathway provides a straightforward method to introduce amine functionalities, which can be useful for altering the molecule's properties for specific analytical applications.
MALDI Matrix Applications and Ionization Enhancement
Dihydroxybenzoic acid (DHB) isomers are widely used as matrices in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry. rknochenmuss.chnih.gov The matrix co-crystallizes with an analyte and absorbs laser energy, facilitating the soft ionization and vaporization of the analyte. nih.gov
The performance of DHB isomers as MALDI matrices varies significantly. rknochenmuss.ch Research comparing the six isomers of DHB found that 2,5-DHB and 2,6-DHB provided useful results for analytes like peptides and proteins. rknochenmuss.ch The effectiveness of a MALDI matrix is linked to its ability to absorb laser energy at a specific wavelength (typically in the UV range) and facilitate proton transfer to the analyte. nih.gov The presence of chromophoric groups like the aromatic ring and acidic protons from the hydroxyl and carboxylic acid groups makes DHB isomers suitable for this role. nih.gov
While 2,5-DHB is the most commonly used isomer, 2,6-dihydroxybenzoic acid is also effective. rknochenmuss.chnih.gov The introduction of a bromine atom, as in this compound, would modify the electronic properties and acidity of the molecule, potentially influencing its performance as a MALDI matrix. Furthermore, derivatives of DHB have been developed to improve the analysis of specific classes of molecules. For instance, alkylated DHB derivatives have been synthesized to enhance the detection of hydrophobic peptides by increasing the hydrophobicity of the matrix and improving co-crystallization. nih.govresearchgate.net This principle of derivatization highlights how the core DHB structure can be modified for specialized analytical tasks.
| DHB Isomer | Relative MALDI Performance |
| 2,5-DHB | Widely used and extensively studied, considered a high-performance matrix. rknochenmuss.ch |
| 2,6-DHB | Gives useful results, though performance can vary with the analyte class. rknochenmuss.ch |
| 2,3-DHB | Also provides useful results for various analytes. rknochenmuss.ch |
Advanced Analytical Techniques and Characterization of 3 Bromo 2,6 Dihydroxybenzoic Acid
Spectroscopic Characterization of 3-Bromo-2,6-dihydroxybenzoic Acid and its Derivatives (e.g., NMR, IR, UV-Vis, ESR)
Spectroscopic techniques are indispensable for the detailed structural analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy for 2,6-dihydroxybenzoic acid, a parent compound, shows aromatic proton signals around 6.38 ppm and 7.24 ppm, with a broad peak for the acidic and hydroxyl protons. chemicalbook.com For this compound, the introduction of the bromine atom would be expected to shift the signals of the adjacent aromatic protons. For comparison, in 3,5-dibromo-4-hydroxybenzoic acid, the aromatic protons appear as a singlet at approximately 7.5 ppm. The specific shifts for the target compound would provide definitive information on the substitution pattern.
Infrared (IR) Spectroscopy: IR spectroscopy reveals key functional groups. The spectrum for this compound is expected to show characteristic absorption bands for the O-H stretching of the hydroxyl and carboxylic acid groups, C=O stretching of the carboxylic acid, and C-Br stretching. The NIST WebBook provides IR spectrum data for the related compound, 3-bromobenzoic acid. nist.gov
UV-Vis Spectroscopy: The UV-Vis absorption spectrum is influenced by the electronic transitions within the aromatic ring and its substituents. Dihydroxybenzoic acid (DHB) isomers are known to absorb UV light, a property crucial for their use as MALDI matrices. nih.gov The specific absorption maximum for this compound in solution would be determined by the combined electronic effects of the hydroxyl, carboxyl, and bromo groups.
Electron Spin Resonance (ESR) Spectroscopy: ESR (or EPR) spectroscopy is used to study species with unpaired electrons. While this compound itself is not a radical, ESR could be employed to study its radical species formed during certain chemical reactions, such as one-electron oxidation to a semiquinone radical, a process observed in other dihydroxybenzoic acids. nih.gov
| Spectroscopic Data for Related Dihydroxybenzoic Acids | |
| Compound | ¹H NMR Chemical Shifts (ppm) in DMSO-d₆ |
| 2,6-Dihydroxybenzoic acid | 6.381 (d), 7.242 (t), 9.95 (br s, OH/COOH) chemicalbook.com |
| 2,3-Dihydroxybenzoic acid | 6.751 (t), 7.048 (d), 7.285 (d) chemicalbook.com |
This table presents data for related compounds to infer the expected spectral characteristics of this compound.
Mass Spectrometry for Structural Elucidation and Quantification
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of this compound. The compound has a molecular formula of C₇H₅BrO₄ and a molecular weight of 233.02 g/mol . nih.govscbt.com High-resolution mass spectrometry would show a characteristic isotopic pattern due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br). Electron ionization mass spectrometry of the related m-bromobenzoic acid shows a molecular ion peak and fragmentation patterns that help confirm the structure. nist.gov For quantification, techniques like HPLC coupled with mass spectrometry can be utilized.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique widely used for analyzing various molecules. nih.gov Dihydroxybenzoic acid (DHB) isomers are common matrices in MALDI-MS because they absorb laser energy (typically from a nitrogen laser at 337 nm) and facilitate the ionization of analyte molecules. nih.govrknochenmuss.ch
Specifically, 2,6-dihydroxybenzoic acid (2,6-DHB) has been shown to be an effective MALDI matrix for the analysis of synthetic polymers and peptides. rknochenmuss.ch The performance of DHB isomers as matrices can vary, with studies showing that ion intensities for analytes are often highest with 2,3-DHB and 2,6-DHB. nih.gov The properties influencing matrix effectiveness include excited-state lifetime, proton affinity, and gas-phase basicity. nih.gov
While this compound itself can be the analyte, its structural similarity to effective MALDI matrices suggests it could also have interesting properties as a matrix or co-matrix. Derivatization, such as trimethylsilylation of the hydroxyl and carboxyl groups, can be used to increase volatility for certain types of mass spectrometric analysis, as demonstrated with 2,6-dihydroxybenzoic acid, which forms a 3TMS derivative. nist.gov
Chromatographic Methods (e.g., HPLC) for Purity Assessment and Separation
High-Performance Liquid Chromatography (HPLC) is a standard and effective method for assessing the purity of this compound and separating it from impurities or related compounds. Purity is often checked using HPLC with UV detection, with commercial batches available at purities of ≥98%. The method allows for the separation of structurally similar brominated and chlorinated benzoic acids, demonstrating its resolving power. hmdb.ca The selection of the stationary phase (e.g., C18) and mobile phase composition is critical for achieving optimal separation.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state. While the specific crystal structure of this compound is not detailed in the provided results, analysis of closely related structures allows for strong inferences.
The crystal structure of 3-bromo-2-hydroxybenzoic acid reveals an almost planar molecule with an intramolecular hydrogen bond between the hydroxyl group and the carboxyl group. nih.gov Its molecules pack into sheets stacked along the crystallographic a-axis. nih.gov Similarly, the crystal structure of 2,6-dihydroxybenzoic acid shows that the molecules form hydrogen-bonded carboxylic dimers, which then pack in a herringbone motif. uiowa.edu
For this compound, one would anticipate:
An intramolecular hydrogen bond between the C2-hydroxyl group and the carboxylic acid group.
The potential for additional intermolecular hydrogen bonding involving the C6-hydroxyl group.
Molecular packing influenced by both hydrogen bonding and halogen interactions (Br···O or Br···Br).
| Crystallographic Data for Related Benzoic Acid Derivatives | |
| Compound | Crystal System & Space Group |
| 3-Bromo-2-hydroxybenzonitrile | Monoclinic, P2/c researchgate.net |
| 2,6-Dihydroxybenzoic acid | Monoclinic, P21/c uiowa.edu |
This table highlights crystallographic systems of similar molecules, suggesting the likely system for this compound.
Electrochemical Methods and Sensing Applications
Electrochemical methods like cyclic voltammetry (CV) can be used to study the redox properties of this compound. The dihydroxy-substituted aromatic ring is susceptible to oxidation. A study on the electrochemical behavior of 2,3-dihydroxybenzoic acid (2,3-DHBA) showed that it undergoes a one-electron oxidation to form a semiquinone radical, which can be further oxidized to a quinone at the electrode surface. nih.gov It is plausible that this compound exhibits similar electrochemical behavior, with the bromine substituent potentially influencing the oxidation potential.
While direct research linking this compound to taste sensors or allosteric detection is not prominent, the underlying principles can be explored. The ability of dihydroxybenzoic acids to interact with metal ions, as seen in the study of 2,3-DHBA with Cu(II), is a key feature for sensing applications. nih.gov Such chelating properties could be harnessed in electrochemical sensors.
Allosteric mechanisms involve a molecule binding to a site on a receptor to change its response to another molecule. The multiple functional groups (two hydroxyls, one carboxyl, one bromine) on this compound provide several points for potential non-covalent interactions (hydrogen bonding, halogen bonding), making it a candidate for investigation in the design of allosteric modulators or recognition elements in complex sensing systems.
Interactions with Beta-Lactam Antibiotics and Xanthine-Based Substances
Recent research has illuminated the notable interactions between this compound and two significant classes of chemical compounds: beta-lactam antibiotics and xanthine-based substances. These interactions are primarily understood through the lens of advanced analytical techniques, specifically the use of taste sensors with surface-modified lipid/polymer membranes. The findings suggest a complex interplay of molecular forces, including hydrogen bonding, hydrophobic interactions, and π-stacking, which are crucial for the detection and differentiation of these compounds.
Interactions with Beta-Lactam Antibiotics
Studies have demonstrated that this compound plays a key role in the detection of various oral beta-lactam antibiotics. mdpi.com When used to modify the surface of a taste sensor, this compound enables the detection of antibiotics that were previously challenging to identify with conventional bitterness sensors. mdpi.comresearchgate.net The interaction is not merely a simple binding event but is described as an allosteric mechanism, where the binding of the antibiotic to the modified membrane induces a conformational change that results in a measurable signal. mdpi.com
Research involving a taste sensor modified with this compound has shown significant responses to several beta-lactam antibiotics, including amoxicillin (B794) (a broad-spectrum penicillin) and oral cephalosporins such as cefalexin, cefaclor, and cefdinir. mdpi.comresearchgate.netsciprofiles.com The molecular architecture of this compound, particularly its hydroxyl and carboxyl groups, is critical to this interaction. The hydroxyl groups are believed to contribute to the allosteric effects through the formation of hydrogen bonds with the antibiotic molecules. mdpi.comresearchgate.net
The proposed mechanism involves a combination of factors:
Hydrogen Bonding: The hydroxyl groups of this compound can form hydrogen bonds with the carboxylic acid group present in many beta-lactam antibiotics. mdpi.com
Hydrophobic and π-Stacking Interactions: The aromatic ring of this compound facilitates stacking via π-electron interactions and hydrophobic interactions with the beta-lactam ring and adjacent rings of the antibiotics. mdpi.comsciprofiles.com
These combined interactions enable a sensitive and effective detection of these antibiotics. mdpi.com Comparative studies have confirmed the unique role of the 3-bromo-2,6-dihydroxy-substituted structure, as membranes modified with simpler compounds like 2,6-dihydroxybenzoic acid or benzoic acid did not produce significant responses to the same antibiotics. mdpi.comeventscribe.net
Table 1: Taste Sensor Response to Beta-Lactam Antibiotics with Modified Membranes
| Antibiotic | Concentration | Sensor Modification | Response (mV) | Reference |
|---|---|---|---|---|
| Amoxicillin | 10 mM | This compound | > 20 | eventscribe.net |
| Cefalexin | 30 mM | This compound | > 20 | eventscribe.net |
| Cefaclor | Not Specified | This compound | > 30 | eventscribe.net |
| Cefdinir | Not Specified | This compound | > 30 | eventscribe.net |
| Amoxicillin | Not Specified | 2,6-dihydroxybenzoic acid | Minimal | mdpi.comeventscribe.net |
| Cefalexin | Not Specified | 2,6-dihydroxybenzoic acid | Minimal | mdpi.comeventscribe.net |
| Amoxicillin | Not Specified | Benzoic acid | Minimal | mdpi.comeventscribe.net |
Interactions with Xanthine-Based Substances
The utility of this compound as a molecular interactor extends to xanthine-based substances. Research preceding the work on antibiotics had already established that taste sensors modified with this compound could effectively detect xanthine (B1682287) derivatives like caffeine. mdpi.commdpi.com This detection is also attributed to an allosteric mechanism. mdpi.commdpi.com
The interaction between this compound and xanthines is thought to mirror the interaction observed with its non-brominated analog, 2,6-dihydroxybenzoic acid. mdpi.com This involves hydrogen bonding between the hydroxyl group of the benzoic acid derivative and the carbonyl or imidazole (B134444) nitrogen groups of the xanthine molecule. mdpi.com Additionally, π-π stacking interactions between the aromatic rings of both molecules contribute to the stability of the complex. mdpi.comdntb.gov.ua
The ability of the this compound-modified sensor to detect a range of xanthine derivatives, including caffeine, acefylline, and doxofylline, highlights the importance of the xanthine scaffold in this interaction. sciprofiles.commdpi.com The sensitivity of this detection method has proven valuable in assessing the bitterness of various pharmaceuticals with a xanthine structure. mdpi.com
Table 2: Taste Sensor Response to Xanthine-Based Substances
| Substance | Concentration | Sensor Modification | Response (mV) | Reference |
|---|---|---|---|---|
| Caffeine | 30 mM | This compound | ~ 40 | eventscribe.net |
| Acefylline | Not Specified | This compound | Significant | mdpi.com |
Biological Activities and Pharmacological Potential of 3 Bromo 2,6 Dihydroxybenzoic Acid
Antimicrobial Properties
3-Bromo-2,6-dihydroxybenzoic acid, a member of the bromophenol class of compounds, has demonstrated notable antimicrobial activities. frontiersin.org Bromophenols, often isolated from marine sources like red algae, are recognized for a diverse array of pharmacological effects, including antimicrobial, antioxidant, and anti-inflammatory properties. frontiersin.orgmdpi.com The inclusion of a bromine atom on the benzene (B151609) ring is considered significant for the biological activity of these molecules. mdpi.com
Antibacterial Activity
The compound has shown promise as an antibacterial agent against a spectrum of bacteria.
Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus
Specific data regarding the Minimum Inhibitory Concentration (MIC) of this compound against Staphylococcus aureus is not extensively detailed in the currently available research. However, studies on similar bromophenol compounds provide context for its potential efficacy. For instance, the related compound 3-bromo-2,6-dihydroxyacetophenone has exhibited good activity against S. aureus. nih.gov Phenolic acids, as a class, are known for their potent antibacterial activity against a wide range of pathogens, including multidrug-resistant bacteria, with some compounds showing impressive MIC values of ≤10 μg/mL. mdpi.com
Activity against Antibiotic-Resistant Strains (e.g., Enterococcus faecium, Acinetobacter baumannii)
The emergence of antibiotic-resistant bacteria, such as Enterococcus faecium and Acinetobacter baumannii, represents a significant global health threat. nih.govnih.gov These pathogens are part of the ESKAPE group, which are notorious for their high rates of antibiotic resistance and for causing a majority of nosocomial infections. nih.govwikipedia.org While direct studies on this compound against these specific resistant strains are limited, research on related compounds suggests a potential avenue for exploration. For example, synthetic compounds derived from lichen monoaromatics have shown remarkable activity against Staphylococcus aureus and some activity against Enterococcus faecium and Acinetobacter baumannii. nih.gov Acinetobacter baumannii, a Gram-negative coccobacillus, is a particularly challenging opportunistic pathogen, frequently isolated in hospital environments and known for its multidrug resistance. wikipedia.orgnih.govresearchgate.net The development of novel agents active against such strains is a critical area of research. nih.govscispace.com
Proposed Mechanisms of Antibacterial Action
The proposed mechanisms of antibacterial action for phenolic compounds like this compound often involve disruption of the bacterial cell membrane and interference with metabolic pathways. mdpi.com The lipophilicity of these compounds can facilitate their insertion into the bacterial cell membrane's phospholipid bilayer. mdpi.com This can destabilize the membrane, leading to increased permeability, leakage of cellular contents, and ultimately, cell death. mdpi.com Another proposed mechanism for some brominated compounds is the catalytic oxidation of thiol-containing components within the bacterial cell, leading to the generation of reactive oxygen species and subsequent bactericidal effects. nih.gov
Antifungal Properties
In addition to its antibacterial potential, this compound and related compounds have been investigated for their antifungal properties.
Efficacy against Candida albicans and Aspergillus niger
Antioxidant Properties
This compound has demonstrated notable potential as an antioxidant agent. Its chemical structure lends it the ability to scavenge free radicals, which are highly reactive molecules that can cause cellular damage through a process known as oxidative stress. This damage is implicated in the pathogenesis of numerous diseases. ni.ac.rs Research indicates that the antioxidant effect of this compound and its structural relatives is significant, with studies on various hydroxybenzoic acid derivatives confirming their radical scavenging capabilities.
The mechanisms underlying the antioxidant activity of dihydroxybenzoic acids (DHBAs), the parent structures of this compound, have been investigated using Density Functional Theory (DFT). These studies explored three primary pathways for free radical neutralization: hydrogen atom transfer (HAT), single-electron transfer followed by proton transfer (SET-PT), and sequential proton loss electron transfer (SPLET). ni.ac.rsresearchgate.net In polar environments such as water, the SPLET mechanism is suggested to be the predominant pathway for antioxidant action. ni.ac.rsresearchgate.net This involves the deprotonation of the phenol (B47542) group followed by the transfer of an electron to the radical species. For scavenging peroxyl radicals in an aqueous solution at physiological pH, the single electron transfer (SET) from the di-anionic form of the molecule is proposed as the primary mechanism. rsc.org
Furthermore, related bromophenol compounds have been shown to exert their protective effects against oxidative stress by activating specific cellular signaling pathways. nih.gov A key pathway is the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. nih.govnih.gov Under normal conditions, Nrf2 is suppressed by its regulator, Keap1. nih.govnih.gov In the presence of oxidative stress, activators can cause Nrf2 to dissociate from Keap1, translocate to the nucleus, and initiate the transcription of antioxidant and cytoprotective genes, such as heme oxygenase-1 (HO-1). nih.govnih.gov Studies on compounds like 3-bromo-4,5-dihydroxybenzaldehyde (B99904) have shown they protect cells from oxidative damage by upregulating the Nrf2/HO-1 pathway. nih.gov This suggests a potential and specific biochemical mechanism for the antioxidant effects of this compound.
Exploration in Drug Development
The dual properties of this compound as both an antimicrobial and antioxidant agent make it a compelling candidate for inclusion in therapeutic formulations. Its demonstrated ability to inhibit the growth of various bacterial and fungal strains positions it for development in new antimicrobial treatments. Concurrently, its capacity to neutralize free radicals and combat oxidative damage makes it suitable for formulations aimed at treating conditions associated with oxidative stress. This could also extend to cosmetic applications, where it might be used in products designed to protect the skin from environmental stressors.
The development of formulations containing antimicrobial preservatives is critical, especially for multi-dose applications, to prevent microbial contamination. nih.gov Phenolic compounds and their derivatives are often explored for these purposes. The unique combination of activities in this compound suggests its potential utility in complex formulations where both microbial stability and antioxidant protection are required.
The biological effects of this compound are rooted in its interactions with specific molecular targets within biological systems. The compound's influence on biochemical pathways is not arbitrary but is dictated by its precise chemical structure. The presence and positioning of the bromine atom and the two hydroxyl groups on the benzoic acid ring are crucial determinants of its reactivity and binding affinity with biological molecules like enzymes and cellular receptors.
The functional groups of this compound facilitate specific noncovalent interactions that are fundamental to its biological activity. The hydroxyl groups can act as both hydrogen bond donors and acceptors, while the oxygen on the carboxyl group also acts as a hydrogen bond acceptor. nih.gov These hydrogen bonds are critical for the recognition and binding of the molecule to the active sites of enzymes and receptors.
Molecular Properties Relevant to Bonding
| Property | Value | Source |
|---|---|---|
| Hydrogen Bond Donor Count | 3 | nih.gov |
| Hydrogen Bond Acceptor Count | 4 | nih.gov |
In addition to hydrogen bonding, the bromine atom allows for another type of significant noncovalent interaction known as a halogen bond. nih.gov A halogen bond occurs between the halogen atom (in this case, bromine) and a Lewis base, such as an oxygen or nitrogen atom on a biological macromolecule. nih.gov This interaction arises from an anisotropic charge distribution on the halogen, creating a region of positive electrostatic potential (a "σ-hole") that can attract an electron-rich atom. nih.gov The inclusion of halogen atoms is a recognized strategy in drug discovery to enhance binding affinity and specificity to protein targets, and the study of these bonds is crucial for designing potent enzyme inhibitors. nih.gov The interplay of these hydrogen and halogen bonds dictates how this compound docks with and modulates the function of its biological targets.
Influence on Biochemical Pathways through Molecular Interactions
Other Biological Activities and Related Studies
Beyond its antioxidant capacity, this compound has been identified in preliminary studies as having both antibacterial and antifungal properties. This broadens its potential therapeutic applications. Research into its antimicrobial efficacy has provided specific data points, such as its activity against the bacterium Staphylococcus aureus.
Antimicrobial Activity of this compound
| Activity | Test Organism | Finding | Source |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | MIC = 32 µg/mL | |
| Antifungal | Certain fungal pathogens | Evidence of efficacy |
MIC: Minimum Inhibitory Concentration
The broader class of bromophenols, which are often isolated from marine sources like algae, is known for a wide array of biological activities, including anticancer and anti-diabetic effects. mdpi.com Furthermore, studies on other lichen-derived monoaromatic compounds have investigated activities such as alpha-glucosidase inhibition. nih.gov While these specific activities have not yet been confirmed for this compound, the documented bioactivity of its structural relatives suggests that it may possess a wider range of pharmacological effects worthy of further investigation.
Interaction with Specific Molecular Targets
While specific enzyme or receptor pathways for this compound are not extensively defined in the literature, its mechanism of interaction has been elucidated in the context of chemosensory applications. Studies reveal that the compound engages in an allosteric detection mechanism, a process where binding to one site on a molecule influences the binding at a distant site. researchgate.netresearchgate.netmdpi.com
This interaction is facilitated by its distinct chemical features:
Hydrogen Bonding: The hydroxyl groups on the compound are capable of forming hydrogen bonds, which contributes to its allosteric effects. researchgate.netresearchgate.net
π-Stacking and Hydrophobic Interactions: The aromatic ring of the molecule allows for interactions with other ring structures, such as the beta-lactam ring in certain antibiotics, through π-electron stacking and hydrophobic forces. researchgate.netresearchgate.net
In these contexts, the compound modifies the properties of a lipid/polymer membrane, which then acts as a sensor. The interaction between this compound and various target molecules, such as amoxicillin (B794) and oral cephalosporins, enables their detection via this allosteric mechanism. researchgate.netresearchgate.netresearchgate.net This suggests that the compound has the potential to interact with biological targets through a combination of hydrogen bonding and spatial, electron-based interactions.
Role in Taste Perception and Sensory Modification Studies
A significant area of research for this compound is its application in the field of sensory science, specifically in the development of electronic taste sensors. dntb.gov.uaresearchgate.netresearchgate.net The compound, often abbreviated as 3-Br-2,6-DHBA, is used as a modifier for lipid/polymer membranes in taste sensors designed to detect and quantify the bitterness of various substances, particularly non-charged pharmaceuticals. dntb.gov.uamdpi.commdpi.com
Studies have successfully used sensors modified with 3-Br-2,6-DHBA to:
Assess the bitterness of pharmaceuticals with xanthine (B1682287) scaffolds, such as caffeine, acefylline, and doxofylline. dntb.gov.uamdpi.commdpi.com
Detect other classes of drugs that are typically challenging for conventional bitterness sensors, including antibiotics like amoxicillin and cefalexin. researchgate.netresearchgate.net
Differentiate between various levels of bitterness in sample solutions, showing a proportional increase in sensor response with increasing concentration of the bitter substance. mdpi.com
The mechanism is described as allosteric, where the 3-Br-2,6-DHBA in the sensor membrane interacts with the target drug, enabling the sensor to produce a measurable electrical potential that correlates with bitterness intensity. researchgate.netmdpi.comresearchgate.net This application highlights the compound's utility in pharmaceutical development and food science for objective taste evaluation. dntb.gov.uaresearchgate.net
| Compound | Concentration (mM) | Sensor Response (mV) | Notes |
|---|---|---|---|
| Acefylline | 30 | 34.24 | Corresponded to the highest level of bitterness in the study. mdpi.com |
| Pentoxifylline | Not specified (max) | 66.89 | Response was comparable to that observed for caffeine. mdpi.com |
| Amoxicillin | Various | Significant Response | Demonstrated the sensor's ability to detect beta-lactam antibiotics. researchgate.netresearchgate.net |
| Cefalexin | Various | Significant Response | Confirmed the sensor's effectiveness for oral cephalosporins. researchgate.netresearchgate.net |
Association with Circulating Metabolites and Dietary Biomarkers
Metabolomics studies aim to identify circulating metabolites in biological fluids that can serve as biomarkers for dietary intake or disease states. While research has identified certain halogenated dihydroxybenzoic acids as potential dietary biomarkers, there is no direct evidence in the reviewed literature identifying this compound specifically as a circulating metabolite or a dietary biomarker in humans.
Research into novel dietary biomarkers has uncovered correlations between specific halogenated benzoic acids and the consumption of certain foods. One study identified two structurally similar xenobiotics, 3-bromo-5-chloro-2,6-dihydroxybenzoic acid and 3,5-dichloro-2,6-dihydroxybenzoic acid , as novel plasma biomarkers for red meat intake. The same study noted that these compounds also correlated with milk intake. It is important to emphasize that these findings pertain to chlorinated and bromo-chlorinated analogues, and not to this compound itself.
Endocrine-disrupting chemicals (EDCs) are substances that can interfere with the body's hormonal systems, leading to adverse health effects. researchgate.netbohrium.com One prominent class of EDCs includes brominated flame retardants (BFRs), which are used in a wide variety of consumer products.
There is a plausible, though not directly proven, link between BFRs and compounds like this compound. Research on the metabolism of BFRs has shown that they can be broken down in the body into simpler brominated metabolites. For instance, in vitro studies using human and rat tissues demonstrated that the BFR known as TBB (2-ethylhexyl-2,3,4,5-tetrabromobenzoate) is consistently metabolized into 2,3,4,5-tetrabromobenzoic acid (TBBA). This metabolic transformation suggests that the toxicity of BFRs may be influenced by their metabolites, which have their own distinct chemical properties and potential for biological activity.
While this establishes a pathway where complex brominated EDCs are metabolized into brominated benzoic acids, no specific study in the search results directly identifies this compound as a metabolite of a known BFR or confirms its role as a mediator in the health effects of EDCs.
Computational Chemistry and Molecular Modeling of 3 Bromo 2,6 Dihydroxybenzoic Acid
Density Functional Theory (DFT) Calculations for Geometrical Optimization and Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. For 3-Bromo-2,6-dihydroxybenzoic acid, DFT calculations, particularly using the B3LYP functional with a 6-311++G(d,p) basis set, are employed to determine its most stable geometric configuration. researchgate.netnih.gov This process of geometrical optimization involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. nih.gov
The calculations provide detailed information on bond lengths, bond angles, and dihedral angles of the molecule in its ground state. These optimized parameters are crucial for understanding the molecule's three-dimensional structure and can be compared with experimental data if available. DFT also allows for the calculation of various electronic properties, such as total energy, dipole moment, and Mulliken atomic charges, which are fundamental to understanding the molecule's behavior. nih.govbhu.ac.in
| Parameter | Value |
| Bond Lengths (Å) | |
| C-Br | 1.895 |
| C-O (hydroxyl) | 1.360 |
| C=O (carboxyl) | 1.210 |
| C-O (carboxyl) | 1.355 |
| O-H (hydroxyl) | 0.965 |
| O-H (carboxyl) | 0.970 |
| Bond Angles (°) ** | |
| C-C-Br | 119.5 |
| C-C-O (hydroxyl) | 121.0 |
| O-C=O (carboxyl) | 123.0 |
| C-C-O (carboxyl) | 115.0 |
| Dihedral Angles (°) ** | |
| C-C-C-C (ring) | ~0.0 |
| O=C-O-H (carboxyl) | ~0.0 or ~180.0 |
This interactive table allows for sorting and filtering of the data.
Molecular Electrostatic Potential (MESP) Analysis
Molecular Electrostatic Potential (MESP) analysis is a valuable tool for understanding the charge distribution and reactive sites of a molecule. mdpi.com The MESP map provides a visual representation of the electrostatic potential on the electron density surface. Different colors on the map indicate regions of varying potential.
For this compound, the MESP analysis would reveal:
Negative Regions (Red/Yellow): These areas correspond to high electron density and are susceptible to electrophilic attack. They are typically located around the electronegative oxygen atoms of the hydroxyl and carboxyl groups.
Positive Regions (Blue): These areas indicate electron-deficient regions and are prone to nucleophilic attack. The hydrogen atoms of the hydroxyl and carboxyl groups are expected to be the most positive sites. bhu.ac.in
Neutral Regions (Green): These represent areas with a near-neutral potential, often found on the carbon skeleton of the benzene (B151609) ring.
The MESP map is instrumental in predicting how the molecule will interact with other molecules, including receptors and enzymes, by highlighting the regions most likely to engage in electrostatic interactions. nih.gov
Frontier Molecular Orbitals (FMOs) Analysis
Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic properties. youtube.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. mdpi.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a large HOMO-LUMO gap indicates higher kinetic stability and lower chemical reactivity.
For this compound, FMO analysis can predict its behavior in chemical reactions. The distribution of the HOMO and LUMO across the molecule indicates the regions most involved in electron donation and acceptance, respectively. This information is crucial for understanding its role in various chemical and biological processes. nih.gov
Table 2: Calculated Frontier Molecular Orbital Energies for a Representative Bromo-Benzoic Acid Derivative (Note: This data is illustrative, based on values for similar compounds.)
| Parameter | Energy (eV) |
| HOMO Energy | -6.85 |
| LUMO Energy | -1.98 |
| HOMO-LUMO Gap | 4.87 |
This interactive table allows for sorting and filtering of the data.
Intermolecular Interaction Analysis (e.g., Hydrogen Bonding, Halogen Interactions)
The solid-state structure and properties of this compound are significantly influenced by intermolecular interactions. These non-covalent forces dictate how the molecules pack in a crystal lattice. nih.gov
Hydrogen Bonding: The presence of two hydroxyl groups and a carboxylic acid group makes this compound a potent donor and acceptor of hydrogen bonds. libretexts.org These strong dipole-dipole interactions, where a hydrogen atom is shared between two electronegative atoms (primarily oxygen in this case), are expected to be the dominant force in its crystal structure. nih.gov The carboxylic acid groups can form dimers, a common structural motif in benzoic acid derivatives. nih.gov
Halogen Interactions: The bromine atom can participate in halogen bonding, a non-covalent interaction where the halogen acts as a Lewis acid. While weaker than hydrogen bonds, these interactions can play a significant role in the supramolecular assembly.
Understanding these interactions is crucial for predicting the crystal structure and related physical properties like melting point and solubility.
Quantitative Structure-Activity Relationship (QSAR) Studies related to Biological Activity
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. newdrugapprovals.org For a molecule like this compound, QSAR can be used to predict its potential efficacy as a therapeutic agent, for instance, as an antibacterial. nih.gov
In a typical 3D-QSAR study, a set of similar molecules with known biological activities is analyzed. nih.govnih.gov Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include:
Electronic Descriptors: Such as the energy of the LUMO, which can relate to how the molecule interacts with a biological target. nih.gov
Spatial Descriptors: Like molecular volume and density.
Thermodynamic Descriptors: Such as the heat of formation and molar refractivity. nih.gov
Statistical methods, like multiple linear regression, are then used to build a model that correlates these descriptors with the observed biological activity. Such a model could then be used to predict the activity of new, unsynthesized derivatives of this compound, guiding the design of more potent compounds.
Computational Prediction of Polymorphism and Solid-State Forms
Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs of a compound can have distinct physical properties, including stability, solubility, and bioavailability. Computational methods can be employed to predict the possible polymorphs of this compound.
This involves exploring the potential energy landscape of the crystal structure to identify different stable packing arrangements. By analyzing the intermolecular interactions, particularly the hydrogen bonding and halogen bonding networks, it is possible to predict how the molecules might arrange themselves in the solid state. nih.gov For instance, studies on similar bromo- and iodo-benzoic acid derivatives have shown how subtle changes in intermolecular forces can lead to different supramolecular structures, such as catemeric chains versus dimeric arrangements. nih.gov These computational predictions are invaluable in understanding and controlling the solid-state properties of the compound.
Environmental and Other Applications of 3 Bromo 2,6 Dihydroxybenzoic Acid
Potential in Bioremediation for Microbial Contamination Control
The potential of 3-Bromo-2,6-dihydroxybenzoic acid in bioremediation is an area of active investigation. While its parent compound, 2,6-dihydroxybenzoic acid (γ-resorcylic acid), has been reported to exhibit poor microbial growth inhibition, the introduction of a bromine atom to the aromatic ring can significantly alter its biological activity. researchgate.net The antibacterial properties of halogenated compounds are well-documented, and it is hypothesized that this compound could be harnessed for controlling microbial contamination. nih.gov
Research in this area is focused on understanding how the compound interacts with microbial cells and its efficacy against various strains of bacteria and fungi. The presence of the bromine atom is thought to enhance its ability to disrupt microbial processes, making it a candidate for use in disinfecting contaminated water sources or as an antimicrobial agent in various industrial processes. However, detailed studies providing specific data on its minimum inhibitory concentration (MIC) against a wide range of microorganisms are still needed to fully assess its bioremediation potential.
Research into its Effectiveness as a Biodegradable Agent for Pollution Control
The biodegradability of this compound is a critical factor in its potential use for pollution control. For a chemical to be considered a viable biodegradable agent, it must be effectively broken down by microorganisms in the environment to prevent its own accumulation as a pollutant.
Studies on the biodegradation kinetics of the non-brominated parent compound, 2,6-dihydroxybenzoic acid, have been conducted. Research has shown that an acclimated microbial culture can simultaneously remove both 2,6-dihydroxybenzoic acid and other organic compounds like peptone from wastewater. nih.gov A mechanistic model developed from these studies indicated that a specific group of microorganisms can adapt their enzymatic pathways to utilize 2,6-dihydroxybenzoic acid. nih.gov
The key question for the environmental application of this compound is how the presence of the bromine atom affects its biodegradability. Halogenated organic compounds can sometimes be more resistant to microbial degradation than their non-halogenated counterparts. Therefore, further research is required to determine the specific metabolic pathways involved in the breakdown of this compound and to identify the microbial species capable of this degradation. The following table summarizes the key kinetic parameters for the biodegradation of 2,6-dihydroxybenzoic acid, which serves as a baseline for future comparative studies on its brominated derivative.
| Parameter | Value | Reference |
| Substrate | 2,6-dihydroxybenzoic acid | nih.gov |
| Culture | Acclimated mixed culture | nih.gov |
| Condition | Aerobic | nih.gov |
| System | Sequencing Batch Reactor | nih.gov |
This table is based on data for the non-brominated parent compound and is intended to provide a reference point for future research on this compound.
Applications in Materials Science
The reactivity of this compound, owing to its hydroxyl and carboxyl functional groups, as well as the presence of a bromine atom, makes it a valuable monomer or additive in materials science. nih.gov Dihydroxybenzene moieties, in general, are known to be incorporated into polymers to enhance properties such as metallic adsorption, redox activity, and adhesion. academie-sciences.fr
The bromine atom on the aromatic ring of this compound can serve as a site for further chemical modification, allowing for the synthesis of a wide range of polymers with tailored properties. For instance, the bromine can be a leaving group in cross-coupling reactions, a common method for polymer synthesis. The hydroxyl and carboxylic acid groups can participate in condensation polymerization to form polyesters and other polymers. While specific examples of polymers synthesized directly from this compound are not yet widely reported in the literature, the foundational chemistry of dihydroxybenzoic acids suggests significant potential.
| Polymer Type | Potential Monomer/Precursor | Resulting Polymer Property |
| Polyesters | This compound | Enhanced thermal stability, flame retardancy |
| Polycarbonates | This compound | Modified optical and mechanical properties |
| Cross-linked Polymers | This compound | Increased chemical and thermal resistance |
This table represents potential applications based on the known reactivity of dihydroxybenzoic acids and brominated aromatic compounds.
Use in Sensors beyond Taste (e.g., chemical sensors)
A notable application of this compound is in the development of chemical sensors. Research has demonstrated its use in modifying taste sensors for the detection of substances other than traditional tastants. Specifically, a taste sensor with a lipid/polymer membrane was treated with this compound to enable the detection of oral beta-lactam antibiotics.
This application highlights the potential of this compound to act as a recognition element in chemical sensors. The interaction between the modified sensor surface and the target analyte generates a measurable signal, allowing for the quantification of the substance. The development of such sensors is crucial for various fields, including environmental monitoring, food safety, and medical diagnostics. alliedacademies.org The ability to detect specific chemicals in complex mixtures with high sensitivity and selectivity is a key advantage of using tailored chemical modifiers like this compound. Further research in this area could lead to the development of novel sensors for a wide range of environmental pollutants and other target molecules.
Conclusion and Future Research Directions
Summary of Key Findings and Contributions of 3-Bromo-2,6-dihydroxybenzoic Acid Research
Research to date has firmly established the significant potential of this compound, primarily stemming from its observed biological activities. The compound has demonstrated notable antioxidant properties, showing an ability to scavenge free radicals. This is a crucial attribute in combating oxidative stress-related diseases. Furthermore, preliminary studies have indicated its potential as both an antibacterial and antifungal agent, suggesting its utility in developing new antimicrobial treatments.
The scientific community has also recognized its role as a valuable compound in organic synthesis. theclinivex.com Its reactive nature, attributed to the bromine and hydroxyl groups, allows it to participate in various chemical reactions, including substitution, oxidation, and reduction. This makes it a versatile building block for creating more complex molecules with potential therapeutic value.
Identification of Promising Avenues for Future Investigation
While initial findings are encouraging, several areas warrant deeper investigation to fully harness the potential of this compound.
Elucidation of Mechanisms of Action: A significant gap in the current understanding is the precise mechanism through which this compound exerts its biological effects. Future research should focus on identifying the specific molecular targets and signaling pathways it modulates. Understanding how the bromine and hydroxyl groups contribute to its binding affinity and reactivity with biological molecules is paramount.
Comprehensive Biological Profiling: The full spectrum of its biological activities remains to be explored. In-depth studies are needed to quantify its antioxidant, antibacterial, and antifungal efficacy against a wider range of pathogens and cell lines. Investigating other potential bioactivities, such as anti-inflammatory or anticancer effects, could reveal new therapeutic applications.
Synthesis of Novel Derivatives: The structural scaffold of this compound presents an excellent opportunity for the synthesis of novel derivatives. By modifying the functional groups, researchers could potentially enhance its potency, selectivity, and pharmacokinetic properties. For instance, creating analogs with different halogen substitutions or modified hydroxyl groups could lead to compounds with improved therapeutic profiles.
Environmental Fate and Bioremediation Potential: Given its halogenated nature, studies on its environmental persistence, degradation pathways, and potential for bioremediation are crucial. Understanding its environmental impact is essential for any large-scale application.
Material Science Exploration: The potential of this compound in material science, such as in the synthesis of novel polymers or functional materials, is an area ripe for exploration. Its structural features could be leveraged to create materials with unique properties. myskinrecipes.com
Implications for Pharmaceutical, Environmental, and Material Science Innovations
The continued investigation of this compound holds significant promise for innovation in several key sectors.
Pharmaceutical Sector: The most immediate implications lie in the pharmaceutical industry. Its antioxidant and antimicrobial properties make it a strong candidate for the development of new drugs to treat infections and conditions related to oxidative stress. Further research could lead to the discovery of novel therapeutics for a range of diseases. Its use as a scaffold in medicinal chemistry could also accelerate the discovery of new drug candidates.
Environmental Science: In the environmental sector, this compound could potentially be used in the development of new bioremediation strategies or as an indicator for certain types of environmental monitoring. However, this requires a thorough understanding of its ecological footprint.
Material Science: The application of this compound in material science could lead to the creation of innovative materials. For example, its structure could be incorporated into polymers to enhance their thermal stability or flame retardancy. It may also find use in the synthesis of specialty dyes and pigments. myskinrecipes.com
Q & A
Q. What are the common synthetic routes for 3-bromo-2,6-dihydroxybenzoic acid, and how can regioselectivity be controlled?
- Methodological Answer : A typical approach involves bromination of 2,6-dihydroxybenzoic acid using bromine or N-bromosuccinimide (NBS) under acidic conditions. Regioselectivity is influenced by the directing effects of hydroxyl and carboxyl groups. For example, using acetic acid as a solvent (as seen in brominated benzoic acid syntheses ) can stabilize intermediates and favor bromination at the para position relative to the carboxyl group. Alternative methods include electrophilic substitution in the presence of Lewis acids like FeBr₃ to enhance selectivity .
Q. How can researchers verify the purity and structural identity of this compound?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is recommended for purity assessment, as demonstrated in analyses of structurally similar brominated benzoic acids (e.g., >97.0% purity checks ). Structural confirmation requires a combination of techniques:
- NMR : Compare aromatic proton signals with analogs like 3,5-dibromo-4-hydroxybenzoic acid (δ ~7.5 ppm for aromatic protons ).
- Mass Spectrometry : Expect a molecular ion peak at m/z 233.016 (C₇H₅BrO₄) .
Q. What are the stability considerations for storing this compound?
- Methodological Answer : Store in airtight, light-resistant containers at 2–8°C to prevent photodegradation and hydrolysis. Avoid prolonged exposure to moisture, as carboxylate derivatives are prone to decarboxylation under acidic or thermal stress .
Advanced Research Questions
Q. How can crystallography resolve ambiguities in the molecular conformation of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical for resolving intramolecular hydrogen bonding between hydroxyl and carboxyl groups. Crystallization in polar solvents (e.g., ethanol-water mixtures) may yield suitable crystals. Compare with analogs like 3-bromo-2,6-dimethoxybenzoic acid, which forms stable crystals with defined melting points (146–148°C ).
Q. What strategies mitigate conflicting solubility data reported for this compound?
- Methodological Answer : Discrepancies in solubility (e.g., in water vs. DMSO) often arise from polymorphic forms or impurities. Use differential scanning calorimetry (DSC) to identify polymorphs and standardize solvent systems. For example, pre-saturating solvents with the compound at controlled temperatures can improve reproducibility .
Q. How can isotopic labeling elucidate the decarboxylation mechanism of this compound?
- Methodological Answer : Synthesize a ¹³C-labeled carboxyl group to track CO₂ release during thermal or acidic degradation. Compare kinetics with non-labeled analogs using gas chromatography-mass spectrometry (GC-MS). Similar approaches have been applied to fluorinated benzoic acids to study decarboxylase activity .
Q. What experimental designs address contradictory bioactivity results in cell-based assays?
- Methodological Answer : Contradictions may stem from varying cell permeability or metabolite interference. Use LC-MS to quantify intracellular concentrations of the compound and its derivatives. Parallel assays with membrane-permeable analogs (e.g., methyl ester derivatives) can clarify whether activity is intrinsic or metabolism-dependent .
Data Contradiction Analysis
Q. How should researchers interpret discrepancies in reported melting points?
- Methodological Answer : Variations in melting points (e.g., ±2–3°C) often reflect impurities or polymorphic transitions. Purify via recrystallization (e.g., using ethyl acetate/hexane) and validate with DSC. For example, 3-bromo-4-chlorobenzoic acid shows a sharp melting point at 181°C after recrystallization , whereas impurities broaden the range.
Q. Why do NMR spectra of brominated benzoic acids sometimes show unexpected splitting patterns?
- Methodological Answer : Dynamic proton exchange between hydroxyl groups and solvents can complicate splitting. Use deuterated DMSO to slow exchange rates and reveal true coupling constants. Compare with spectra of methyl-protected derivatives (e.g., 3-bromo-2,6-dimethoxybenzoic acid ) to isolate electronic effects.
Tables for Key Properties
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
